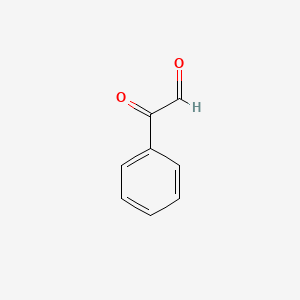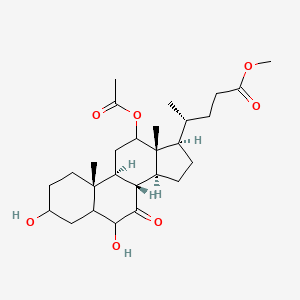
N-Cyano acetyl urethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyano acetyl urethane can be synthesized through the reaction of acetylurethane with a cyanating agent such as thionyl chloride . The reaction typically involves the following steps:
Reaction of acetylurethane with thionyl chloride: This step introduces the cyano group into the acetylurethane molecule.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano acetyl urethane undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and aryl halides are commonly used.
Condensation Reactions: Catalysts like triethylamine and solvents such as ethanol are often employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted urethanes.
Condensation Reactions: Heterocyclic compounds such as pyrroles and imidazoles.
Hydrolysis: Corresponding acids and amines.
Applications De Recherche Scientifique
N-Cyano acetyl urethane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Cyano acetyl urethane involves its ability to act as a nucleophile in various chemical reactions. The cyano group and the carbonyl group in the molecule are reactive sites that participate in nucleophilic addition and substitution reactions. These reactions lead to the formation of various heterocyclic compounds and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyanoacetyl ethyl carbamate
- Ethyl cyanoacetylcarbamate
- Cyanoacetylurethane
Uniqueness
N-Cyano acetyl urethane is unique due to its specific reactivity and the presence of both cyano and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
1727-32-8 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)

![(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1149246.png)


